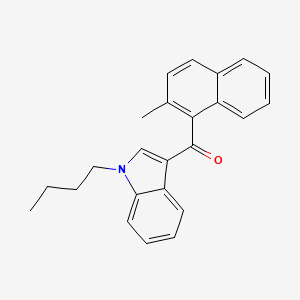

(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone is a synthetic cannabinoid that activates both the cannabinoid receptor 1 and cannabinoid receptor 2. This compound is structurally similar to JWH 073 but has a methyl group added at the 2 position of the naphthyl moiety . Synthetic cannabinoids like this compound are often used in research to study the effects of cannabinoids on the human body and to develop new therapeutic agents .

准备方法

The synthesis of (1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone involves several steps, starting with the preparation of the naphthyl moiety and the indole moiety. The naphthyl moiety is synthesized by adding a methyl group to the 2 position of naphthalene. The indole moiety is synthesized by reacting indole with butyl chloride to form 1-butylindole. These two moieties are then coupled together using a Friedel-Crafts acylation reaction to form the final product, this compound .

化学反应分析

(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions used, but can include various oxidized or reduced forms of the compound .

科学研究应用

(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone has a wide range of scientific research applications. In chemistry, it is used to study the effects of synthetic cannabinoids on the human body and to develop new therapeutic agents. In biology, it is used to study the effects of cannabinoids on various biological processes, including cell signaling and gene expression. In medicine, it is used to develop new treatments for conditions like chronic pain and epilepsy. In industry, it is used to develop new materials and products that incorporate synthetic cannabinoids .

作用机制

The mechanism of action of (1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone involves binding to and activating the cannabinoid receptor 1 and cannabinoid receptor 2. These receptors are found throughout the body and are involved in a wide range of physiological processes, including pain sensation, mood regulation, and immune function. By activating these receptors, this compound can produce a wide range of effects, including analgesia, euphoria, and anti-inflammatory effects .

相似化合物的比较

(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone is similar to other synthetic cannabinoids like JWH 018 and JWH 122, but it has a unique structure that gives it distinct properties. For example, the addition of a methyl group at the 2 position of the naphthyl moiety makes it more potent and selective for the cannabinoid receptor 1 compared to other synthetic cannabinoids . Similar compounds include JWH 018, JWH 122, and JWH 250 .

生物活性

(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone, also known by its CAS number 1427325-50-5, is a synthetic cannabinoid that has garnered attention for its potential biological activities, particularly its interaction with cannabinoid receptors. This article aims to provide a comprehensive overview of the compound's biological activity based on available research findings, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H23NO

- Molecular Weight : 341.446 g/mol

Synthetic cannabinoids like this compound primarily exert their effects by binding to cannabinoid receptors, specifically CB1 and CB2. The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is more prevalent in peripheral tissues and the immune system.

Binding Affinity and Efficacy

Research indicates that synthetic cannabinoids can have varying affinities for these receptors, influencing their psychoactive effects. For instance, studies have shown that compounds with similar structures often exhibit significant binding to CB1 receptors, leading to effects akin to those produced by Δ9-tetrahydrocannabinol (THC), the principal psychoactive component of cannabis .

Biological Activity and Pharmacological Effects

The biological activity of this compound includes:

- Psychoactivity : Similar to THC, this compound may induce effects such as euphoria, relaxation, and altered perception.

- Analgesic Properties : Synthetic cannabinoids are often investigated for their pain-relieving properties. They can modulate pain pathways through their action on cannabinoid receptors .

Case Studies

Several studies have explored the effects of synthetic cannabinoids in animal models:

-

Study on Cannabinoid Receptor Activity :

A study characterized various synthetic cannabinoids and reported that many compounds exhibited significant agonistic activity at CB1 receptors. This was assessed through behavioral tests that measure antinociception, catalepsy, hypothermia, and hypomobility . -

Tetrad Test :

In a tetrad test involving mice, exposure to synthetic cannabinoids resulted in notable physiological responses consistent with cannabinoid receptor activation. These included a drop in body temperature and signs of catalepsy .

Comparative Analysis Table

| Compound Name | CB1 Binding Affinity (nM) | Psychoactive Effects | Analgesic Activity |

|---|---|---|---|

| This compound | TBD | Euphoria, Relaxation | Yes |

| JWH-018 | 0.41 | Similar to THC | Yes |

| JWH-073 | 5 | Similar to THC | Yes |

Note: TBD = To Be Determined based on further research.

属性

IUPAC Name |

(1-butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO/c1-3-4-15-25-16-21(20-11-7-8-12-22(20)25)24(26)23-17(2)13-14-18-9-5-6-10-19(18)23/h5-14,16H,3-4,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPAIIWSIJRPFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016557 |

Source

|

| Record name | (1-butyl-1H-indol-3-yl)(2-methylnaphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427325-61-8 |

Source

|

| Record name | (1-butyl-1H-indol-3-yl)(2-methylnaphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。